Cas no 1156355-29-1 (cyclopropyl(2-fluoro-4-methoxyphenyl)methanone)

1156355-29-1 structure
Nome do Produto:cyclopropyl(2-fluoro-4-methoxyphenyl)methanone
N.o CAS:1156355-29-1
MF:C11H11FO2
MW:194.202246904373
MDL:MFCD12139026
CID:4573671
PubChem ID:43561167
cyclopropyl(2-fluoro-4-methoxyphenyl)methanone Propriedades químicas e físicas
Nomes e Identificadores
-
- Methanone, cyclopropyl(2-fluoro-4-methoxyphenyl)-
- cyclopropyl(2-fluoro-4-methoxyphenyl)methanone
-
- MDL: MFCD12139026
- Inchi: 1S/C11H11FO2/c1-14-8-4-5-9(10(12)6-8)11(13)7-2-3-7/h4-7H,2-3H2,1H3
- Chave InChI: XKRXMYOZLIJVTF-UHFFFAOYSA-N
- SMILES: C(C1CC1)(C1=CC=C(OC)C=C1F)=O
cyclopropyl(2-fluoro-4-methoxyphenyl)methanone Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Ambeed | A1082312-5g |
Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone |
1156355-29-1 | 95% | 5g |
$1235.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313541-100mg |
Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone |
1156355-29-1 | 95% | 100mg |
¥3564.00 | 2024-08-09 | |
Chemenu | CM419517-250mg |
cyclopropyl(2-fluoro-4-methoxyphenyl)methanone |
1156355-29-1 | 95%+ | 250mg |
$246 | 2023-03-01 | |
1PlusChem | 1P01C45B-50mg |
cyclopropyl(2-fluoro-4-methoxyphenyl)methanone |
1156355-29-1 | 95% | 50mg |
$166.00 | 2023-12-26 | |
1PlusChem | 1P01C45B-500mg |
cyclopropyl(2-fluoro-4-methoxyphenyl)methanone |
1156355-29-1 | 95% | 500mg |
$499.00 | 2023-12-26 | |
1PlusChem | 1P01C45B-2.5g |
cyclopropyl(2-fluoro-4-methoxyphenyl)methanone |
1156355-29-1 | 95% | 2.5g |
$1203.00 | 2023-12-26 | |
1PlusChem | 1P01C45B-100mg |
cyclopropyl(2-fluoro-4-methoxyphenyl)methanone |
1156355-29-1 | 95% | 100mg |
$219.00 | 2023-12-26 | |
1PlusChem | 1P01C45B-1g |
cyclopropyl(2-fluoro-4-methoxyphenyl)methanone |
1156355-29-1 | 95% | 1g |
$643.00 | 2023-12-26 | |
A2B Chem LLC | AW44063-1g |
cyclopropyl(2-fluoro-4-methoxyphenyl)methanone |
1156355-29-1 | 95% | 1g |
$753.00 | 2024-04-20 | |
A2B Chem LLC | AW44063-2.5g |
cyclopropyl(2-fluoro-4-methoxyphenyl)methanone |
1156355-29-1 | 95% | 2.5g |
$1286.00 | 2024-04-20 |
cyclopropyl(2-fluoro-4-methoxyphenyl)methanone Literatura Relacionada
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
1156355-29-1 (cyclopropyl(2-fluoro-4-methoxyphenyl)methanone) Produtos relacionados
- 2229375-34-0(1,1,1-trifluoro-3-2-fluoro-4-(trifluoromethyl)phenylpropan-2-amine)
- 2408391-96-6(tert-butyl N-methyl-N-(1S,2S)-2-(methylamino)cyclohexylcarbamate)
- 2228394-92-9((2-methyloxolan-3-yl)methanethiol)
- 1515276-94-4(4-methyl-1-(1,3-thiazol-2-yl)methyl-1H-pyrazol-3-amine)
- 58897-73-7(6-(4-(tert-butyl)phenyl)pyridazin-3(2H)-one)
- 1389389-79-0((1R,3R)-3-Trifluoromethyl-cyclohexylamine)
- 1805994-52-8(3-Chloro-5-(difluoromethyl)-2-fluoropyridine-6-carbonyl chloride)
- 1353858-99-7(CX-6258 hydrochloride hydrate)
- 871323-26-1(5-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 461431-84-5(Methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1156355-29-1)cyclopropyl(2-fluoro-4-methoxyphenyl)methanone

Pureza:99%
Quantidade:5g
Preço ($):1112.0